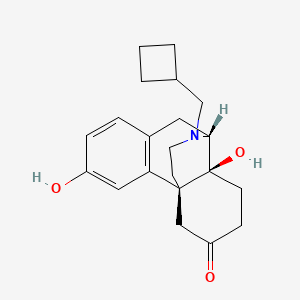
6-Oxo (-)-Butorphanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxo (-)-Butorphanol is a compound with significant pharmacological properties. It is a derivative of morphinan, a class of compounds known for their analgesic and antitussive effects. This compound is structurally characterized by the presence of a cyclobutylmethyl group attached to the nitrogen atom and hydroxyl groups at the 3 and 14 positions of the morphinan skeleton.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo (-)-Butorphanol typically involves the selective N-demethylation of a 14-hydroxy morphinan precursor. This process can be carried out using various methods, including the use of hazardous chemicals like cyanogen bromide or chloroformates . more sustainable and mild procedures have been developed, such as anodic oxidation of the tertiary amine, which avoids the use of harmful reagents .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps like selective N-demethylation followed by realkylation with the corresponding alkyl bromide .
Analyse Chemischer Reaktionen
Types of Reactions
6-Oxo (-)-Butorphanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups at positions 3 and 14 can be oxidized to form ketones.
Reduction: The ketone group at position 6 can be reduced to form secondary alcohols.
Substitution: The nitrogen atom can undergo substitution reactions with various alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Alkylating agents such as alkyl bromides and iodides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, secondary alcohols, and various substituted derivatives of the parent compound.
Wissenschaftliche Forschungsanwendungen
6-Oxo (-)-Butorphanol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various opioid antagonists and agonists.
Biology: The compound is studied for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: It is used in the development of analgesic and antitussive medications.
Wirkmechanismus
6-Oxo (-)-Butorphanol exerts its effects primarily through interactions with opioid receptors. It acts as an agonist at kappa opioid receptors and an antagonist or partial agonist at mu opioid receptors . This dual action results in analgesic effects while minimizing the risk of respiratory depression commonly associated with mu opioid receptor agonists .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butorphanol: A mixed opioid agonist-antagonist with similar structural features and pharmacological properties.
Nalbuphine: Another mixed opioid agonist-antagonist used for pain management.
Uniqueness
6-Oxo (-)-Butorphanol is unique due to its specific substitution pattern and its balanced agonist-antagonist activity at different opioid receptors. This makes it a valuable compound for developing medications with reduced side effects compared to traditional opioids .
Eigenschaften
Molekularformel |
C21H27NO3 |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
(1R,9R,10S)-17-(cyclobutylmethyl)-4,10-dihydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one |
InChI |
InChI=1S/C21H27NO3/c23-16-5-4-15-10-19-21(25)7-6-17(24)12-20(21,18(15)11-16)8-9-22(19)13-14-2-1-3-14/h4-5,11,14,19,23,25H,1-3,6-10,12-13H2/t19-,20-,21-/m1/s1 |
InChI-Schlüssel |
OWDXIYLQFRANQT-NJDAHSKKSA-N |
Isomerische SMILES |
C1CC(C1)CN2CC[C@]34CC(=O)CC[C@]3([C@H]2CC5=C4C=C(C=C5)O)O |
Kanonische SMILES |
C1CC(C1)CN2CCC34CC(=O)CCC3(C2CC5=C4C=C(C=C5)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















